

"Bis(2-hydroxyethyl) phthalate-d8" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) phthalate-d8*

Cat. No.: *B15598325*

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An In-depth Technical Guide to **Bis(2-hydroxyethyl) phthalate-d8**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for **Bis(2-hydroxyethyl) phthalate-d8**. This deuterated internal standard is crucial for the accurate quantification of its non-labeled counterpart in various matrices, particularly in toxicology, environmental monitoring, and quality control settings.

Chemical Properties and Structure

Bis(2-hydroxyethyl) phthalate-d8 is a stable, isotopically labeled form of Bis(2-hydroxyethyl) phthalate. The deuterium labels are located on the ethylene glycol moieties, providing a distinct mass difference for mass spectrometry-based analysis while maintaining similar physicochemical properties to the native compound.

Chemical Identifiers

The following table summarizes the key identifiers for both the deuterated and non-deuterated forms of the compound.

Identifier	Bis(2-hydroxyethyl) phthalate-d8	Bis(2-hydroxyethyl) phthalate (non-deuterated)
IUPAC Name	bis(2-hydroxyethyl-1,1,2,2-d4) phthalate[1]	bis(2-hydroxyethyl) benzene-1,2-dicarboxylate[2]
Synonyms	bis(2-hydroxyethyl-d4) phthalate	Bis(beta-hydroxyethyl) phthalate, Ethylene glycol phthalate[2]
CAS Number	Not specified; 84-73-1 (Unlabelled)[1]	84-73-1[2][3]
Chemical Formula	C ₁₂ H ₆ D ₈ O ₆ [1]	C ₁₂ H ₁₄ O ₆ [2]
Molecular Weight	262.29 g/mol [1]	254.24 g/mol [2]
SMILES	O=C(C1=C(C(OC([2H])([2H])C([2H])O)=O)C=CC=C1)OC([2H])([2H])C([2H])([2H])O	C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO[2]
InChI Key	CAKVXHUYTFYBPK-UHFFFAOYSA-N (non-deuterated)[2]	CAKVXHUYTFYBPK-UHFFFAOYSA-N[2]

Physicochemical Properties

The following data corresponds to the non-deuterated compound, which is expected to have very similar properties to its deuterated analog.

Property	Value
Density	1.315 g/cm ³
Boiling Point	417.2 °C at 760 mmHg
Flash Point	159.2 °C
Vapor Pressure	1.05E-07 mmHg at 25°C
Solubility	Chloroform (Sparingly), Methanol (Slightly)
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	6
Rotatable Bonds	8
Topological Polar Surface Area	93.1 Å ² [2]
XLogP3	0.4 [2]

Chemical Structure

The structure consists of a central phthalate core derived from phthalic acid, esterified with two 2-hydroxyethyl chains. In the d8 variant, all eight hydrogens on these two ethyl chains are replaced with deuterium.

Caption: Chemical structure of **Bis(2-hydroxyethyl) phthalate-d8**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Bis(2-hydroxyethyl) phthalate-d8** are not widely published. However, based on general principles of organic synthesis and analytical chemistry, the following sections outline plausible methodologies.

Synthesis

A common and efficient route to synthesize deuterated phthalate esters involves the esterification of phthalic anhydride with a deuterated alcohol.[\[4\]](#)

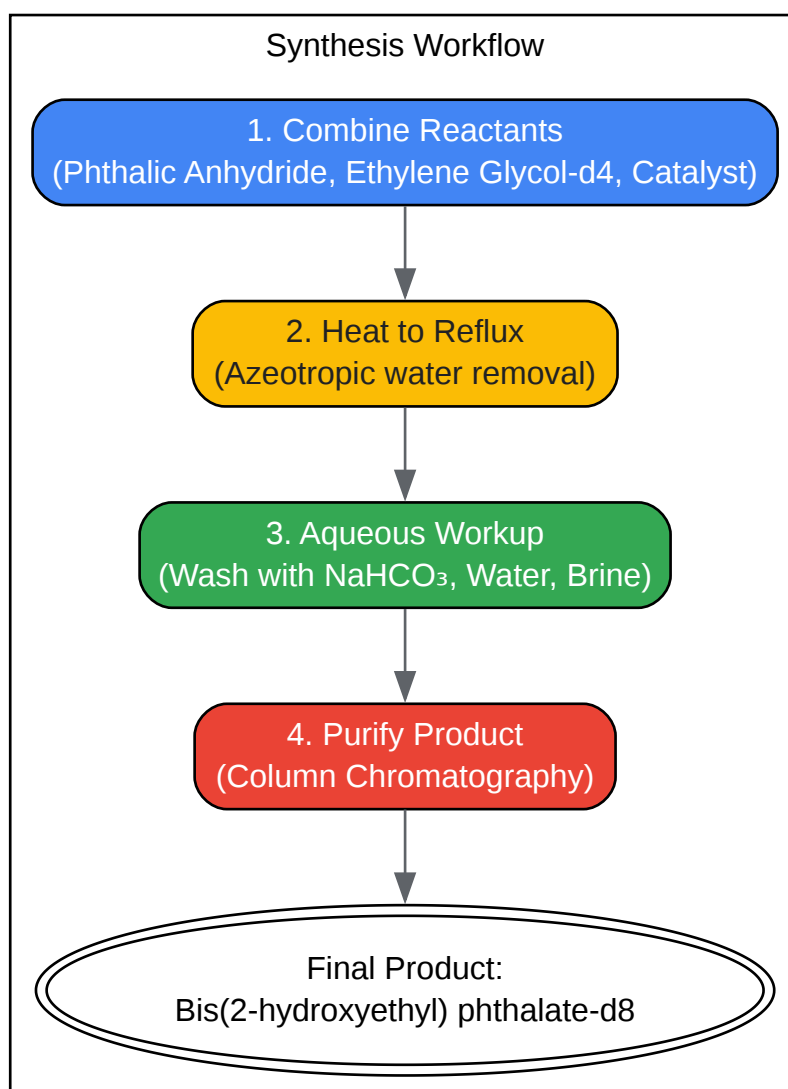
Principle: Phthalic anhydride undergoes a ring-opening reaction with ethylene glycol-d₄, followed by a second esterification to yield the final product. An acid catalyst is typically used to facilitate the reaction.

Materials:

- Phthalic Anhydride
- Ethylene glycol-d₄ (1,1,2,2-tetradeuterioethane-1,2-diol)
- p-Toluenesulfonic acid (catalyst)
- Toluene (for azeotropic removal of water)

Methodology:

- **Reaction Setup:** A round-bottom flask is charged with phthalic anhydride (1 molar equivalent), ethylene glycol-d₄ (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents).
- **Solvent Addition:** Toluene is added to the flask, which is then equipped with a Dean-Stark apparatus and a reflux condenser.
- **Esterification:** The mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure **Bis(2-hydroxyethyl) phthalate-d₈**.



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Caption: Plausible workflow for the synthesis of **Bis(2-hydroxyethyl) phthalate-d8**.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of Bis(2-hydroxyethyl) phthalate.[3] A similar method can be applied for the deuterated standard.

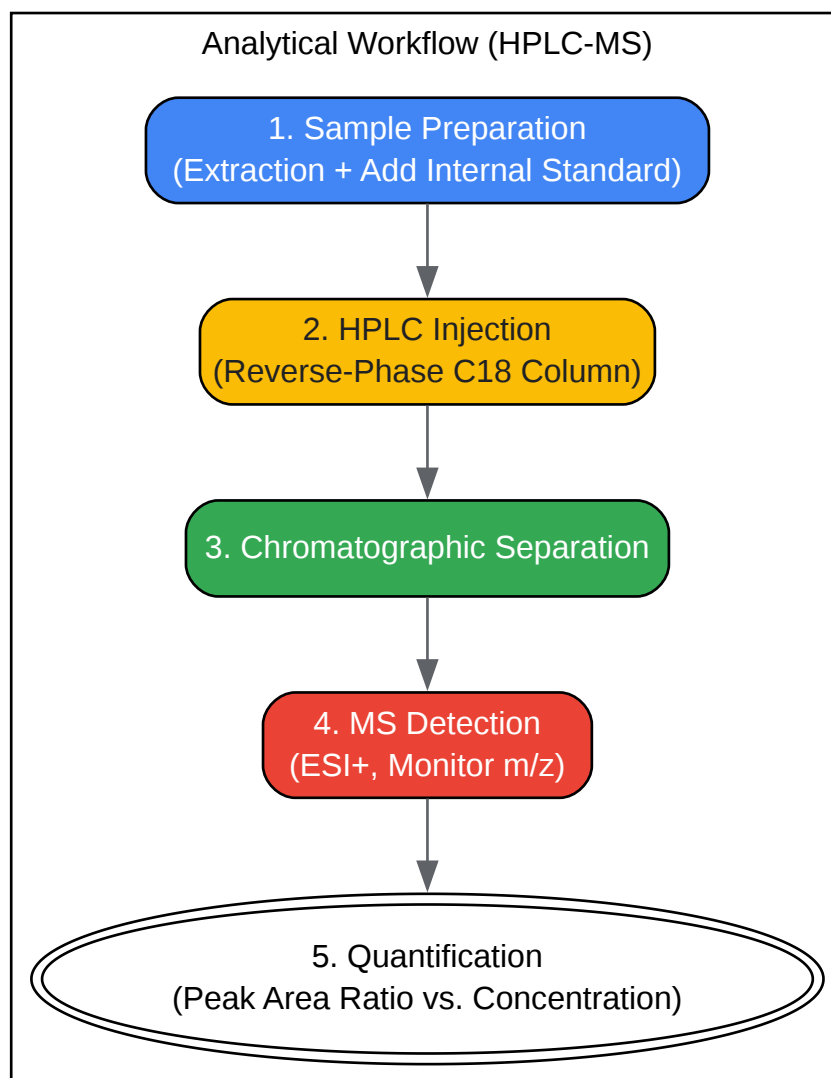
Principle: The compound is separated from other matrix components on a reverse-phase HPLC column and detected using a UV or Mass Spectrometry (MS) detector. For use as an internal standard, MS detection is required.

Instrumentation & Conditions:

- Instrument: HPLC system coupled with a UV or MS detector.
- Column: C18 reverse-phase column (e.g., Newcrom R1 or similar).[3]
- Mobile Phase: A gradient of acetonitrile and water.[3] For MS compatibility, a volatile acid like formic acid should be used instead of non-volatile acids like phosphoric acid.[3]
- Flow Rate: Typically 1.0 mL/min.
- Detection:
 - UV: Wavelength set to ~225-230 nm.
 - MS: Electrospray ionization (ESI) in positive mode, monitoring for the specific m/z of the protonated molecule.

Protocol:

- Standard Preparation: Prepare a stock solution of **Bis(2-hydroxyethyl) phthalate-d8** in a suitable solvent like acetonitrile. Create a series of working standards by serial dilution.
- Sample Preparation: The sample matrix (e.g., plasma, water, plastic extract) is prepared using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.
- Injection: Inject the prepared sample and standards onto the HPLC system.
- Data Analysis: The analyte is identified by its retention time. For quantification using the internal standard method, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (**Bis(2-hydroxyethyl) phthalate-d8**) peak area against the analyte concentration.



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Caption: General workflow for quantification using an internal standard like **Bis(2-hydroxyethyl) phthalate-d8**.

Handling and Storage

Proper handling and storage are critical to maintain the chemical and isotopic purity of deuterated compounds.

Storage

- **Temperature:** Store in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C or -80°C) in a tightly sealed container is recommended.[5]
- **Atmosphere:** Due to the hygroscopic nature of many deuterated compounds, they should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential H-D exchange.[5][6]
- **Container:** Use tightly sealed containers. Single-use ampoules are ideal to minimize contamination and exposure to atmospheric moisture.[6]

Handling

- **Acclimatization:** Before opening, allow the container to warm to room temperature to prevent condensation from forming inside.[6]
- **Inert Atmosphere:** Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas.[7]
- **Glassware:** Use glassware that has been thoroughly dried in an oven to minimize residual moisture.[7]
- **Solutions:** When preparing solutions, use high-purity, anhydrous solvents. For long-term stability, store as a solid rather than in solution, as H-D exchange is more likely in protic solvents.

Safety Information

While a specific Safety Data Sheet (SDS) for the d8 variant is not readily available, the safety profile is expected to be very similar to the non-deuterated compound. The non-deuterated form is generally not classified as a hazardous substance under GHS/CLP regulations.[8][9] However, standard laboratory safety practices should always be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.[8]

- First Aid:
 - Inhalation: Move to fresh air.
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water.
 - Ingestion: Rinse mouth with water.[8]

This guide is intended for research purposes only. Always refer to the specific product documentation and Safety Data Sheet (SDS) provided by the supplier for complete and accurate information.

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- To cite this document: BenchChem. ["Bis(2-hydroxyethyl) phthalate-d₈" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15598325#bis-2-hydroxyethyl-phthalate-d8-chemical-properties-and-structure>]

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